molecular formula C16H15N5O3S3 B2493160 N-(4-methylthiazol-2-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868973-72-2

N-(4-methylthiazol-2-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2493160
CAS RN: 868973-72-2
M. Wt: 421.51
InChI Key: REEGAFRJKHCIHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiadiazole and thiazole derivatives involves multiple steps, including reactions with acetyl chloride, mercapto derivatives, and various catalytic conditions to produce compounds with diverse structures. These processes are established through spectral data such as MS, IR, CHN, and 1H NMR analyses, highlighting the complexity and specificity required in synthesizing such compounds (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed through various spectral techniques, including 1H NMR, 13C NMR, MS, IR, and elemental analyses. For instance, the structural elucidation of 5-methyl-4-phenyl thiazole derivatives has been performed to understand their molecular framework and potential interaction sites for biological activities (Evren et al., 2019).

Chemical Reactions and Properties

The chemical behavior of these compounds involves various reactions, including condensation, cyclization, and nucleophilic substitutions, leading to the formation of diverse heterocyclic structures. These reactions are essential for modifying the compound's properties and enhancing its biological activities (Filimonov et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be influenced by the compound's molecular structure and substituents. While specific data on N-(4-Methylthiazol-2-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is not directly available, related studies suggest that these properties are crucial for determining the compound's suitability in various applications (Hu et al., 2014).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with various biochemical pathways and enzymes, and can stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole compounds can activate or stop biochemical pathways . For instance, some thiazole compounds have been found to exhibit analgesic and anti-inflammatory activities, suggesting their interaction with pain and inflammation pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Thiazole compounds have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and thus its efficacy . Additionally, factors such as pH, temperature, and the presence of other compounds can also influence its stability and action.

properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S3/c1-10-8-25-14(17-10)19-13(23)9-26-16-21-20-15(27-16)18-12(22)7-24-11-5-3-2-4-6-11/h2-6,8H,7,9H2,1H3,(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEGAFRJKHCIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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